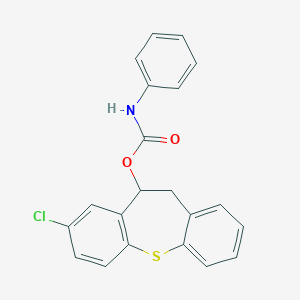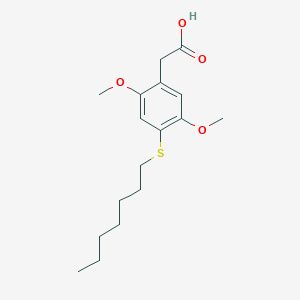
2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid, also known as HDM-4, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of cancer research.
Mecanismo De Acción
The exact mechanism of action of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid is not fully understood. However, it has been proposed that 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid acts by inhibiting the activity of tubulin, a protein involved in cell division. This inhibition leads to cell cycle arrest and ultimately, apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid is its high specificity for cancer cells, which reduces the risk of off-target effects. However, one limitation is the lack of clinical data, as 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid is still in the preclinical stage of development.
Direcciones Futuras
Future research on 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid could focus on optimizing the synthesis method to increase yield and purity. Additionally, further studies could investigate the potential applications of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid in combination with other chemotherapy drugs or in the treatment of inflammatory diseases. Clinical trials could also be conducted to assess the safety and efficacy of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid in humans.
In conclusion, 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid is a novel compound with potential applications in cancer research. Its specificity for cancer cells and ability to induce apoptosis make it a promising candidate for further development. However, more research is needed to fully understand its mechanism of action and assess its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid involves the reaction of 2,5-dimethoxyphenol with heptylthiol in the presence of sodium hydride and 2-bromoacetic acid. The resulting product is then purified using column chromatography to obtain 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid in high yield and purity.
Aplicaciones Científicas De Investigación
2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid has been found to increase the effectiveness of chemotherapy drugs, such as cisplatin and doxorubicin, when used in combination.
Propiedades
Número CAS |
129658-25-9 |
|---|---|
Nombre del producto |
2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid |
Fórmula molecular |
C17H26O4S |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
2-(4-heptylsulfanyl-2,5-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C17H26O4S/c1-4-5-6-7-8-9-22-16-12-14(20-2)13(11-17(18)19)10-15(16)21-3/h10,12H,4-9,11H2,1-3H3,(H,18,19) |
Clave InChI |
QXQMUUNFIZAIFH-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=C(C=C(C(=C1)OC)CC(=O)O)OC |
SMILES canónico |
CCCCCCCSC1=C(C=C(C(=C1)OC)CC(=O)O)OC |
Otros números CAS |
129658-25-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



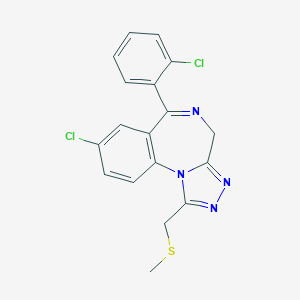
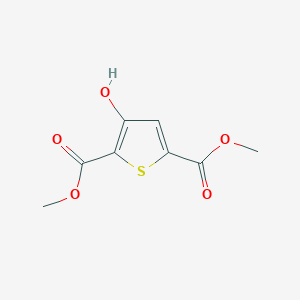
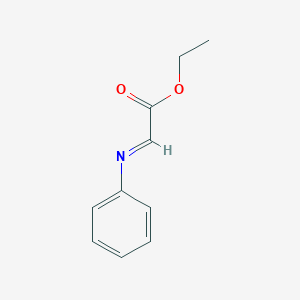
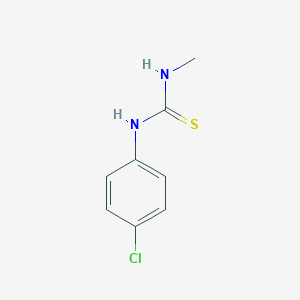

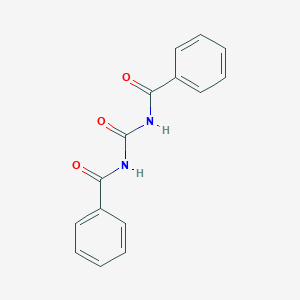
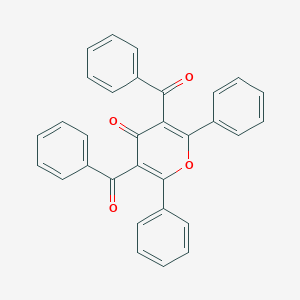
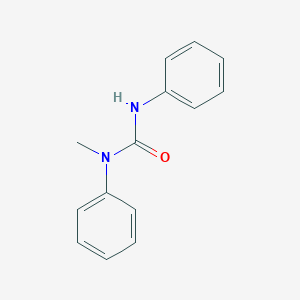
![Tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylic acid](/img/structure/B188639.png)
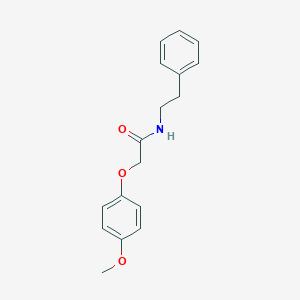
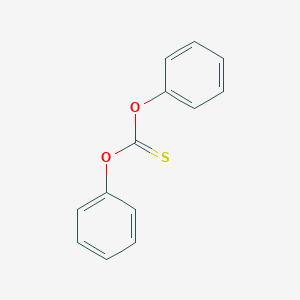
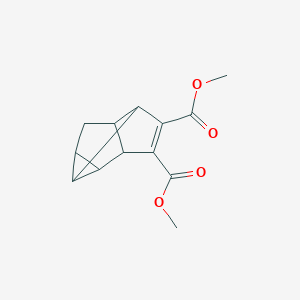
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
